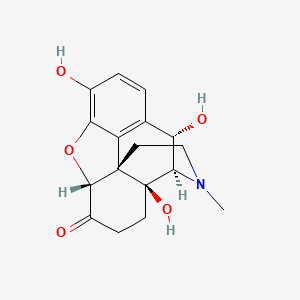
10alpha-Hydroxy Oxymorphone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10alpha-Hydroxy Oxymorphone is a derivative of oxymorphone, a potent opioid analgesic. Oxymorphone itself is a semi-synthetic opioid derived from thebaine, an alkaloid found in the opium poppy. It is primarily used for the management of moderate to severe pain. The compound this compound is characterized by the presence of a hydroxyl group at the 10alpha position, which may influence its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10alpha-Hydroxy Oxymorphone typically involves the hydrogenation of 14-hydroxymorphinone in the presence of an acid and a hydrogenation catalyst. The reaction is carried out at temperatures greater than 40°C, using hydrogen gas . The pH of the reaction mixture is carefully controlled to ensure the desired impurity profile of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow electrochemistry to improve reaction throughput and increase the space-time yield . This method is more sustainable and efficient compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions: 10alpha-Hydroxy Oxymorphone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 10alpha position can be oxidized to form ketones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to other functional groups.
Substitution: The hydroxyl group can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
10alpha-Hydroxy Oxymorphone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other opioid derivatives and analogs.
Biology: The compound is studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Research focuses on its potential as an analgesic and its pharmacokinetic properties.
Industry: It is used in the development of new pain management therapies and formulations
Mechanism of Action
10alpha-Hydroxy Oxymorphone exerts its effects primarily through interaction with the mu-opioid receptor. These receptors are distributed in various regions of the brain, including the amygdala, hypothalamus, and thalamus . Binding to these receptors inhibits the release of neurotransmitters, leading to analgesia and sedation. The compound’s unique structure allows it to cross the blood-brain barrier more efficiently than some other opioids, enhancing its potency .
Comparison with Similar Compounds
Oxymorphone: The parent compound, used for severe pain management.
Hydromorphone: Another potent opioid analgesic with similar uses.
Oxycodone: A semi-synthetic opioid with a different pharmacokinetic profile.
Uniqueness: 10alpha-Hydroxy Oxymorphone is unique due to the presence of the hydroxyl group at the 10alpha position, which may alter its binding affinity and pharmacological effects compared to other opioids .
Properties
Molecular Formula |
C17H19NO5 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS,13S)-4a,9,13-trihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C17H19NO5/c1-18-7-6-16-11-8-2-3-9(19)13(11)23-15(16)10(20)4-5-17(16,22)14(18)12(8)21/h2-3,12,14-15,19,21-22H,4-7H2,1H3/t12-,14+,15-,16-,17+/m0/s1 |
InChI Key |
PHAULTWBLLFYRX-PYIOCPRISA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1[C@H](C5=C3C(=C(C=C5)O)O4)O)O |
Canonical SMILES |
CN1CCC23C4C(=O)CCC2(C1C(C5=C3C(=C(C=C5)O)O4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


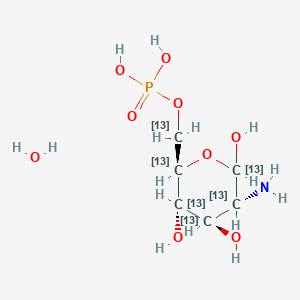
![2,2-Bis[(octanoyloxy)methyl]butyl decanoate](/img/structure/B13855837.png)
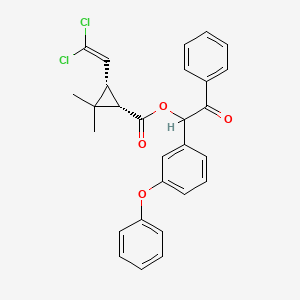
![2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B13855844.png)
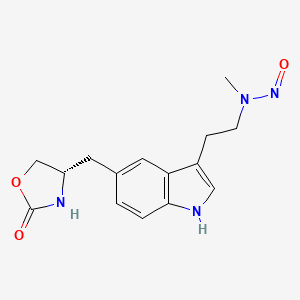

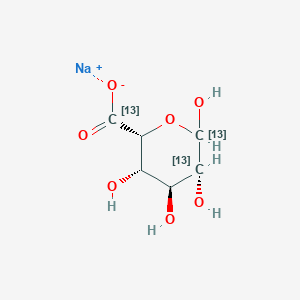
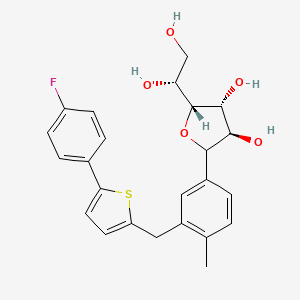
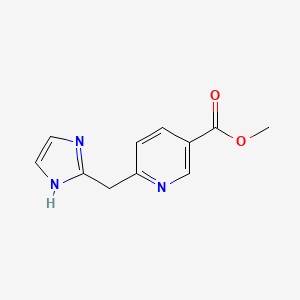
![(2S,4R,7S)-4-amino-2-hydroxy-7-(2-methylpropyl)-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride](/img/structure/B13855867.png)
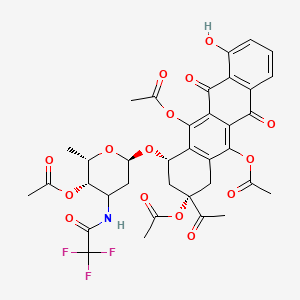
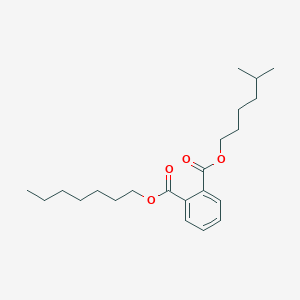
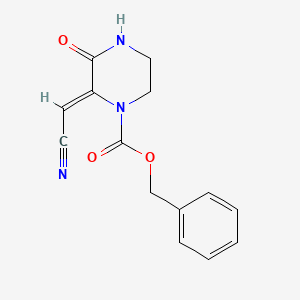
![Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13855913.png)
